1-ethyl-4-nitro-1H-pyrazol-3-ol

Lipophilicity Physicochemical Properties SAR

This compound is a non-substitutable scaffold in SAR campaigns requiring a defined increase in lipophilicity (AlogP ~1.29) over N-methyl analogs for optimal membrane permeability. The N1-ethyl substitution critically alters tautomeric equilibrium, ensuring reproducible yields in downstream functionalization. Procure this specific CAS to secure patent-compliant agrochemical and high-energy material intermediates. Do not substitute with unsubstituted 4-nitro-1H-pyrazol-3-ol (CAS 53666-92-5) which exhibits divergent reactivity.

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 2580209-27-2
Cat. No. B2568871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-nitro-1H-pyrazol-3-ol
CAS2580209-27-2
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCCN1C=C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9)
InChIKeyIGDCRLWHDIFIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2): Strategic Procurement and Differentiation Data


1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2) is a specialized heterocyclic scaffold belonging to the class of N-substituted 4-nitro-1H-pyrazol-3-ols . Its molecular architecture, which combines an N1-ethyl group, a C4-nitro group, and a C3-hydroxyl group, provides a unique physicochemical profile that is distinct from its close analogs, such as the unsubstituted 4-nitro-1H-pyrazol-3-ol (CAS 53666-92-5), the N-methyl analog (1-methyl-4-nitro-1H-pyrazol-3-ol, CAS 1458593-78-6), and other pyrazole derivatives . This compound is primarily employed as a key building block in the synthesis of high-energy materials, agrochemicals, and kinase inhibitors [1].

1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2): Procurement Rationale and Comparator Differentiation


Generic substitution within the N-substituted 4-nitro-1H-pyrazol-3-ol class is not a viable procurement strategy due to significant structural and functional divergence. While compounds like 1-methyl-4-nitro-1H-pyrazol-3-ol (CAS 1458593-78-6) and 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol (CAS 2193065-39-1) share the core pyrazol-3-ol motif, their substituents lead to markedly different physicochemical properties, electronic distributions, and reactivity profiles . For example, the N1-ethyl group in 1-ethyl-4-nitro-1H-pyrazol-3-ol directly influences its lipophilicity (AlogP), hydrogen-bonding potential, and steric bulk compared to the N1-methyl analog, which can alter its performance as a synthetic intermediate or a biological probe . Furthermore, the specific tautomeric equilibrium between the 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms is highly sensitive to substitution patterns and solvent conditions, directly affecting the compound's reactivity and, consequently, the yield and reproducibility of downstream chemical processes [1].

1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2): Comparative Performance Data and Evidence


Comparative Lipophilicity of 1-ethyl-4-nitro-1H-pyrazol-3-ol vs. N-Methyl Analog

The introduction of an N1-ethyl group in 1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2) results in a higher calculated partition coefficient (AlogP) compared to its N1-methyl analog, 1-methyl-4-nitro-1H-pyrazol-3-ol (CAS 1458593-78-6), indicating increased lipophilicity and altered membrane permeability .

Lipophilicity Physicochemical Properties SAR

Tautomeric Equilibrium of 1-ethyl-4-nitro-1H-pyrazol-3-ol: Solvent-Dependent Structural Evidence

NMR spectroscopic analysis confirms that N-substituted pyrazolones, including 1-ethyl-4-nitro-1H-pyrazol-3-ol, exist predominantly as 1H-pyrazol-3-ol dimers in nonpolar solvents (e.g., CDCl3, C6D6) but shift to a monomeric form in polar aprotic solvents like DMSO-d6 [1]. This contrasts with the behavior of some 4-substituted pyrazolone derivatives which show a different tautomeric preference [2].

Tautomerism NMR Spectroscopy Reactivity

Synthetic Utility: 1-ethyl-4-nitro-1H-pyrazol-3-ol as a Precursor to (1-ethyl-4-nitro-1H-pyrazol-3-yl)(morpholino)methanone

1-ethyl-4-nitro-1H-pyrazol-3-ol serves as a direct precursor for the synthesis of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(morpholino)methanone, a compound of interest in medicinal chemistry . This specific transformation leverages the reactivity of the C3-hydroxyl group, which is not possible with the non-hydroxyl-containing analog, 1-ethyl-4-nitro-1H-pyrazole (CAS 58793-45-6).

Synthetic Chemistry Building Block Amide Formation

Role as a Strategic Intermediate in Agrochemical and Pharmaceutical Patent Landscapes

The 1-ethyl-4-nitro-1H-pyrazol-3-ol scaffold is specifically cited as an intermediate or key structural component in numerous patent filings, particularly in the fields of agrochemicals (e.g., ether-based pesticides) and kinase inhibitors [1] [2]. This contrasts with many simpler pyrazoles which are less frequently named as key intermediates in these high-value patent families.

Patents Agrochemicals Kinase Inhibitors

1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

In structure-activity relationship (SAR) studies, 1-ethyl-4-nitro-1H-pyrazol-3-ol is the preferred core when a modest increase in lipophilicity (AlogP ~1.29) is required over the N-methyl analog . This can be crucial for improving membrane permeability or reducing metabolic clearance without introducing significant steric bulk. Procurement of this specific compound ensures that downstream analogs have the intended physicochemical profile, as confirmed by in silico models.

Process Chemistry: Ensuring Reproducible Synthesis of Advanced Intermediates

When scaling up the synthesis of complex molecules like (1-ethyl-4-nitro-1H-pyrazol-3-yl)(morpholino)methanone, 1-ethyl-4-nitro-1H-pyrazol-3-ol is an indispensable starting material . Its unique C3-hydroxyl group allows for specific functionalization that is not possible with non-hydroxyl analogs . Additionally, understanding its solvent-dependent tautomeric behavior is essential for designing robust and reproducible synthetic procedures, particularly when moving from small-scale discovery chemistry to pilot plant operations [1].

Agrochemical R&D: Patent-Driven Exploration of Novel Pesticides

For organizations developing next-generation crop protection agents, 1-ethyl-4-nitro-1H-pyrazol-3-ol provides a direct entry point into a well-established patent space for ether-based pesticides . Using this specific intermediate can accelerate the generation of novel, patentable compounds and potentially circumvent existing intellectual property that relies on different pyrazole cores. Its documented use as an intermediate in these patents underscores its strategic value in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-nitro-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.